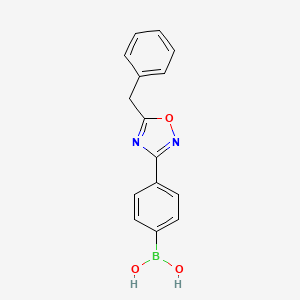

3-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl)benzonitrile hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

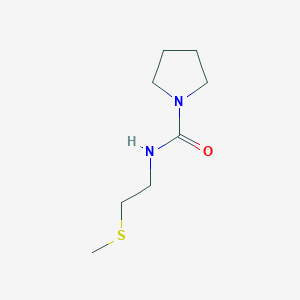

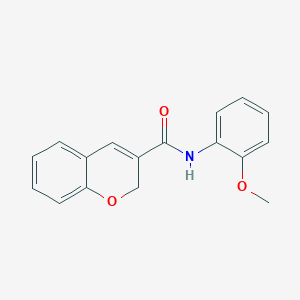

The compound contains a piperazine ring, which is a common feature in many pharmaceutical drugs due to its ability to bind to various receptors in the body . The cyclopropyl group and the hydroxyethyl group attached to the piperazine ring could potentially alter the compound’s binding affinity and selectivity. The carbonyl group attached to the piperazine ring and the benzonitrile group could also influence the compound’s properties .

Applications De Recherche Scientifique

Antimicrobial and Antiviral Activities

Piperazine derivatives have been synthesized and evaluated for their biological activities, including antimicrobial and antiviral effects. For instance, new urea and thiourea derivatives of piperazine doped with febuxostat were shown to exhibit promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity against various pathogens (Reddy et al., 2013).

Antidepressant Mechanisms

The metabolic pathways and enzymes involved in the oxidative metabolism of novel antidepressants, such as Lu AA21004 (a piperazine derivative), were explored to understand their pharmacokinetics and pharmacodynamics, illustrating the compound's metabolism through various cytochrome P450 enzymes (Hvenegaard et al., 2012).

Anticancer Properties

Piperazine derivatives have also been studied for their anti-proliferative properties against cancer cell lines. Benzochromene derivatives, for example, have shown to increase the Bax/Bcl-2 ratio and induce caspase-dependent apoptosis in colorectal cancer cell lines, indicating their potential as chemotherapeutic agents (Ahagh et al., 2019).

Structural and Pharmacological Analysis

The synthesis and structural analysis of piperazine derivatives have been fundamental in designing dual antihypertensive agents, showcasing the versatility of piperazine compounds in medicinal chemistry for the development of new therapeutic agents (Marvanová et al., 2016).

Neurotransmitter Receptor Interactions

Investigations into the interactions of piperazine derivatives, such as 1-(m-Chlorophenyl)piperazine (mCPP), with neurotransmitter receptors in the human brain, have elucidated their affinity for multiple receptor types. This research highlights the potential of piperazine compounds in modulating neurotransmitter activity, which could be relevant for psychiatric and neurological disorders (Hamik & Peroutka, 1989).

Mécanisme D'action

Target of Action

Similar compounds have been used in the synthesis of esaprazole analogs showing σ1 binding and neuroprotective properties in vitro .

Mode of Action

It’s worth noting that the compound’s structure includes a piperazine moiety, which is known to interact with various biological targets through hydrogen bonding and ionic interactions .

Biochemical Pathways

Piperazine derivatives have been implicated in a variety of biological processes, including dna damage signaling through their ability to recognize and rapidly bind to dna single or double strand breaks .

Pharmacokinetics

The compound’s molecular weight (as indicated by a similar compound, piperazine ) suggests that it may have favorable absorption and distribution characteristics.

Result of Action

Given its potential role in dna damage signaling, it may have implications for cell division, differentiation, apoptosis, dna base excision repair, and effects on telomere length and chromosome stability .

Propriétés

IUPAC Name |

3-[4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl]benzonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2.ClH/c18-11-13-2-1-3-15(10-13)17(22)20-8-6-19(7-9-20)12-16(21)14-4-5-14;/h1-3,10,14,16,21H,4-9,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSXFQQZMANZSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CN2CCN(CC2)C(=O)C3=CC=CC(=C3)C#N)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-bromo-2-fluorobenzyl)-3-[3-(methylsulfanyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2431464.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2431470.png)

![3-chloro-N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2431473.png)

![2-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2431475.png)